

An In-depth Technical Guide to Istaroxime (S32826 Disodium)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S32826 disodium

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Introduction

Istaroxime, also known as **S32826 disodium**, is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure (AHF) and cardiogenic shock.[1][2] Chemically derived from androstenedione, it is not related to cardiac glycosides.[2][3] Istaroxime is distinguished by its unique dual mechanism of action, which confers both positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the cardiac myocyte.[2][4][5] Currently, it is an investigational drug being evaluated in clinical trials to establish its safety and efficacy.[1][6]

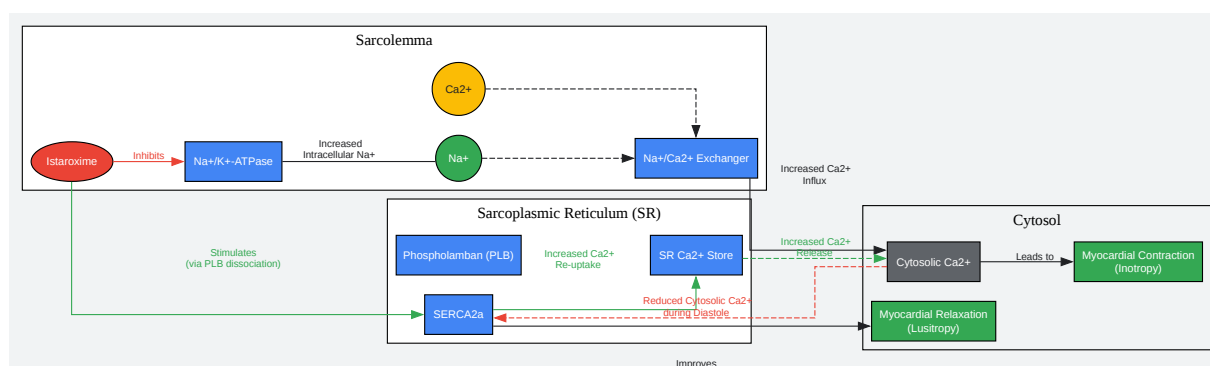
Core Mechanism of Action

Istaroxime exerts its effects through a dual mechanism: the inhibition of the Na⁺/K⁺-ATPase (NKA) pump and the stimulation of the sarco/endoplasmic reticulum Ca²⁺ ATPase isoform 2a (SERCA2a).[2][7][8]

- **Na⁺/K⁺-ATPase (NKA) Inhibition:** By inhibiting the NKA pump on the sarcolemma, istaroxime increases intracellular sodium levels.[7] This, in turn, affects the Na⁺/Ca²⁺ exchanger (NCX), leading to an increase in intracellular calcium concentration.[4][7] The elevated cytosolic calcium enhances the binding of calcium to troponin C, which facilitates actin-myosin interaction and results in increased myocardial contractility.[7]

- **SERCA2a Stimulation:** Istaroxime stimulates SERCA2a activity, which is responsible for re-uptake of calcium from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole.[2][4] This action is achieved by displacing phospholamban (PLB), an inhibitory protein, from SERCA2a.[8][9] Enhanced SERCA2a activity improves diastolic relaxation by accelerating the clearance of cytosolic calcium.[4][9] This also leads to a greater calcium load in the SR, making more calcium available for release in subsequent contractions, further boosting systolic function.[4]

This dual action allows istaroxime to improve both systolic and diastolic function, a key differentiator from many existing inotropes that can be associated with adverse outcomes like arrhythmias and tachycardia.[4][9][10]



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Caption: Dual mechanism of Istaroxime on the cardiac myocyte.

Pharmacology and Pharmacokinetics

Istaroxime is characterized as a luso-inotropic agent due to its combined effects on myocardial contraction and relaxation.[\[2\]](#)[\[4\]](#) Its pharmacokinetic profile makes it suitable for acute intravenous therapy in a hospital setting.[\[2\]](#)[\[5\]](#)

Parameter	Description	Reference
Administration	Intravenous (IV) infusion	[1]
Half-life	Short, approximately 1 hour	[2] [5]
Metabolism	Extensive hepatic metabolism	[2] [5]
Primary Metabolite	PST3093, which has a longer half-life but does not inhibit Na ⁺ /K ⁺ ATPase activity	[11]
Key Properties	Increases systolic blood pressure, decreases heart rate, and has a lower arrhythmogenic risk compared to traditional inotropes	[2] [10] [11]

Clinical Efficacy and Trials

Istaroxime has been evaluated in several Phase II clinical trials, including HORIZON-HF and SEISMiC, demonstrating beneficial hemodynamic effects in patients with acute heart failure and pre-cardiogenic shock.[\[8\]](#)[\[12\]](#)

Summary of Hemodynamic and Echocardiographic Improvements

Parameter	Effect Observed with Istaroxime	Reference
Systolic Blood Pressure (SBP)	Significantly increased	[7] [9] [12]
Heart Rate (HR)	Significantly decreased	[7] [11] [12]
Pulmonary Capillary Wedge Pressure (PCWP)	Significantly decreased	[4] [5] [12]
Cardiac Index (CI)	Significantly increased	[7] [9] [12]
Left Ventricular Ejection Fraction (LVEF)	Significantly increased	[7] [9]
Stroke Volume Index (SVI)	Significantly increased	[7] [12]
E/A Ratio (Diastolic Function Marker)	Significantly decreased (improved)	[7] [9] [12]
Left Ventricular End-Systolic Volume (LVESV)	Significantly reduced	[9]
Left Ventricular End-Diastolic Volume (LVEDV)	Significantly reduced	[9]

Safety and Tolerability Profile

Clinical trials have monitored the safety of istaroxime closely. While it appears to have a favorable cardiac safety profile, some adverse events have been noted.

Adverse Event Category	Findings	Reference
Overall Adverse Events	Incidence of any adverse event was higher with istaroxime compared to placebo.	[7]
Serious Adverse Events	No significant difference in serious adverse events compared to placebo.	[7]
Cardiac Safety	Not associated with an increase in clinically significant cardiac arrhythmias or changes in troponin I.	[4][12]
Gastrointestinal Events	Higher risk of GI events (e.g., nausea, vomiting) compared to placebo, particularly at higher doses.	[1][9][12]
Injection Site Reactions	Pain or irritation at the injection site has been reported.	[1][12]

Experimental Protocol: Phase II Clinical Trial (Illustrative Example)

The following describes a typical experimental protocol based on publicly available clinical trial information, such as the study registered under NCT02617446.[13]

Study Title: A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Assess the Safety, Tolerability, and Efficacy of Istaroxime in Patients with Acute Decompensated Heart Failure.[13]

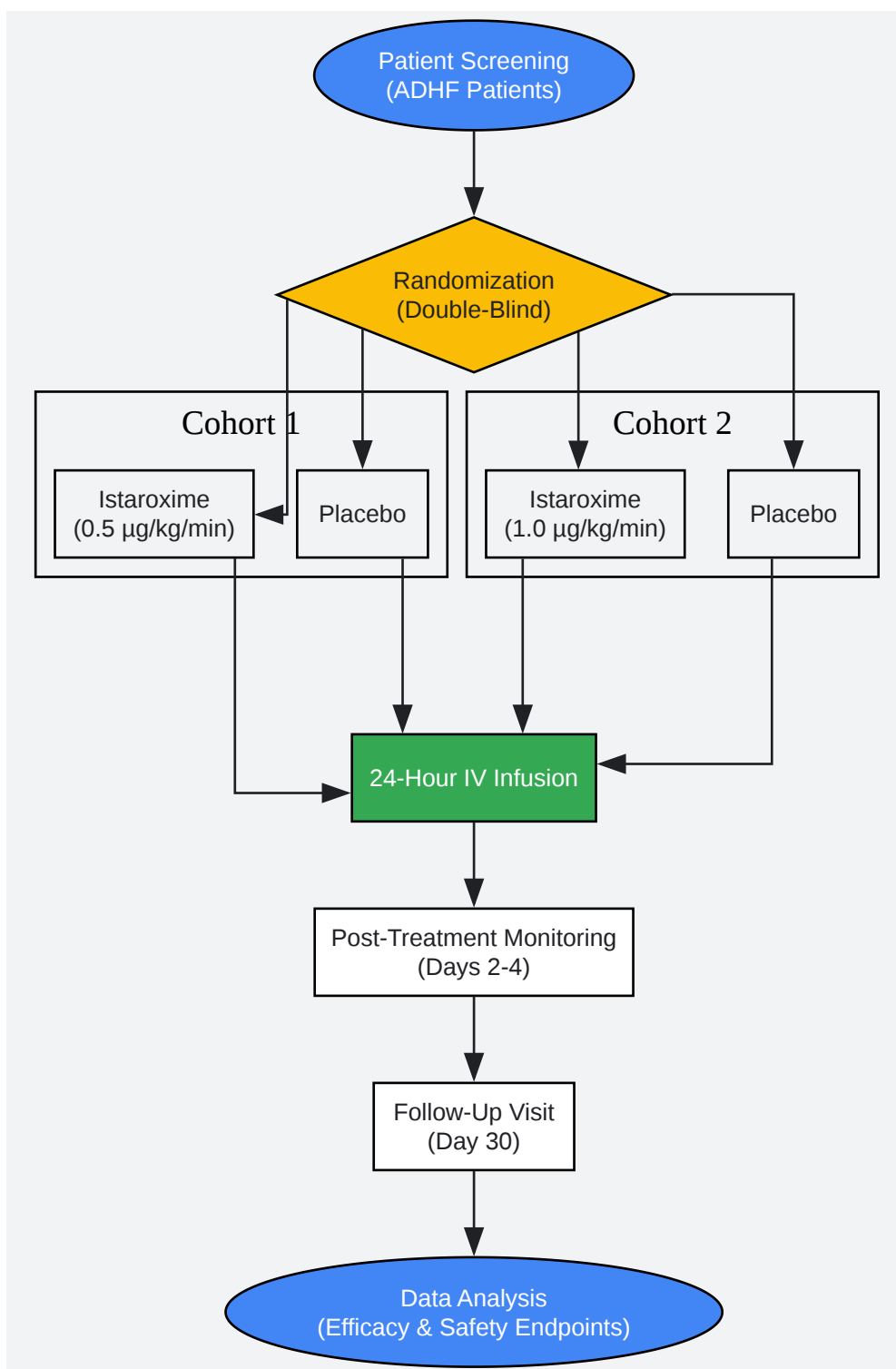
Objectives:

- Primary: To assess the effect of istaroxime on diastolic function, measured by the change in the E/e' ratio from baseline via echocardiogram.[13]

- Secondary: To evaluate effects on other hemodynamic parameters, cardiovascular and renal tolerability, and changes in biomarkers like NT-proBNP and troponin T.[13]

Methodology:

- Patient Population: Hospitalized patients with acute decompensated heart failure and reduced left ventricular ejection fraction.[11][13]
- Study Design: Patients are screened and, if eligible, randomized to receive either istaroxime or a placebo. The study is double-blinded.[13]
- Intervention: The study is conducted in sequential cohorts. For example:
 - Cohort I: Istaroxime at 0.5 µg/kg/min or placebo, administered as a continuous intravenous infusion for 24 hours.[13]
 - Cohort II: Istaroxime at 1.0 µg/kg/min or placebo, administered as a continuous intravenous infusion for 24 hours.[13]
- Data Collection:
 - Screening Period (Day -1): Baseline measurements are taken.[13]
 - Treatment Period (Day 1): The 24-hour infusion is administered. Hemodynamic and echocardiographic parameters are monitored.[13]
 - Post-Treatment Period (Days 2-4): Patients are monitored for safety and continued efficacy.[13]
 - Follow-up (Day 30): A final follow-up visit assesses longer-term outcomes.[13]
- Endpoints:
 - Primary Endpoint: Change from baseline in the E/e' ratio at 24 hours.[13]
 - Secondary Endpoints: Changes in blood pressure, heart rate, cardiac index, PCWP, and safety assessments.[1][13]



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Caption: Illustrative workflow for a Phase II clinical trial of Istaroxime.

Conclusion

Istaroxime is a promising investigational drug for acute heart failure, distinguished by its novel dual mechanism of action that improves both systolic and diastolic function.[4][8] Clinical studies have shown that it can improve key hemodynamic parameters, such as increasing cardiac index and systolic blood pressure, while decreasing heart rate and pulmonary capillary wedge pressure.[4][12] Its safety profile, particularly its lower propensity to cause significant arrhythmias, makes it a potentially valuable alternative to currently available inotropes.[3][8] Further large-scale Phase III trials are necessary to fully establish its role and confirm its safety and efficacy before it can be considered for regulatory approval and broad clinical use.[7][12]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Istaroxime (S32826 Disodium)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12041292#what-is-s32826-disodium]

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